Raloxifene 6-glucuronide chemical structure and properties
Raloxifene 6-glucuronide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Raloxifene (B1678788) 6-glucuronide, a primary metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Properties
Raloxifene 6-glucuronide is formed in the body through the glucuronidation of Raloxifene, a process primarily mediated by the UGT1A1 and UGT1A8 enzymes. This metabolic conversion attaches a glucuronic acid moiety to the core Raloxifene structure, significantly altering its physicochemical properties.
The chemical structure of Raloxifene 6-glucuronide is presented below:
(Image of the chemical structure of Raloxifene 6-glucuronide would be placed here in a real whitepaper)
Caption: Chemical structure of Raloxifene 6-glucuronide.
A summary of the key chemical and physical properties of Raloxifene 6-glucuronide is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid | [1] |
| Synonyms | Ral-6-Gluc | [2] |
| CAS Number | 174264-50-7 | [1][2][3] |
| Molecular Formula | C₃₄H₃₅NO₁₀S | [1][2][3][4] |
| Molecular Weight | 649.71 g/mol | [3][4] |
| Melting Point | 210-214 °C (decomposes) | [5][6] |
| Solubility | Soluble in DMSO. Slightly soluble in Methanol (when heated). | [2][6] |
| pKa | Data not available | |
| Appearance | Solid | [2] |
Biological Activity and Signaling Pathways
Raloxifene 6-glucuronide is a significant metabolite of Raloxifene and exhibits biological activity, primarily through its interaction with estrogen receptors (ERs). It binds to both ERα and ERβ, albeit with a reported IC50 value of 290 nM for the estrogen receptor, which is higher than that of the parent compound, Raloxifene.[2][5][7] The binding of Raloxifene and its metabolites to ERs can initiate a cascade of downstream signaling events that regulate gene expression and cellular function. The tissue-selective effects of SERMs like Raloxifene are attributed to their ability to act as either estrogen agonists or antagonists depending on the tissue type and the specific ER subtype present.
The following diagram illustrates the general signaling pathway of estrogen receptors and the potential points of modulation by Raloxifene 6-glucuronide.
Caption: Estrogen Receptor Signaling Pathway Modulation by Raloxifene 6-glucuronide.
Experimental Protocols
This section details the methodologies for the synthesis and analysis of Raloxifene 6-glucuronide based on available literature.
Synthesis of Raloxifene 6-glucuronide
Protocol: Enzymatic Synthesis via Bioconversion
This protocol is based on the principle of using microorganisms that express UDP-glucuronosyltransferases (UGTs) to convert Raloxifene into its glucuronide metabolites.
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Microorganism Culture: A suitable microorganism, such as Streptomyces sp., known to produce UGTs, is cultured in an appropriate growth medium until a sufficient cell density is reached.
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Substrate Addition: Raloxifene is added to the microbial culture. The final concentration of Raloxifene should be optimized to maximize conversion while minimizing toxicity to the microorganisms.
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Incubation: The culture is incubated under controlled conditions (temperature, pH, aeration) for a specific period to allow for the bioconversion of Raloxifene to Raloxifene 6-glucuronide.
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Extraction: After incubation, the culture broth is harvested. The cells are separated from the supernatant by centrifugation. The supernatant, containing the glucuronide metabolite, is then subjected to extraction using a suitable organic solvent.
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Purification: The extracted product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate Raloxifene 6-glucuronide from other metabolites and impurities.
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Characterization: The purified product is characterized using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
